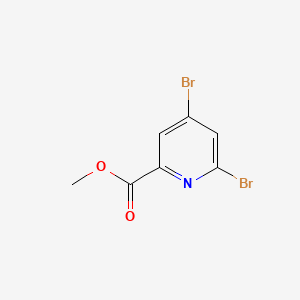

Methyl 4,6-dibromopicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4,6-dibromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMHUCURHQRBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704406 | |

| Record name | Methyl 4,6-dibromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206248-47-6 | |

| Record name | Methyl 4,6-dibromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4,6-dibromopicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 4,6-dibromopicolinate, a key intermediate in the development of novel therapeutics and other specialized chemical applications. Due to the absence of a direct, one-step synthesis in published literature, this document outlines a rational multi-step approach, starting from readily available precursors. The proposed synthesis involves the preparation of 4,6-dihydroxypicolinic acid, followed by a dibromination reaction and subsequent esterification to yield the final product.

Proposed Synthetic Pathway

The synthesis of Methyl 4,6-dibromopicolinate can be envisioned through a three-stage process. This pathway is designed to offer a logical and feasible route for researchers in organic synthesis and medicinal chemistry.

Caption: Proposed three-stage synthesis of Methyl 4,6-dibromopicolinate.

Stage 1: Synthesis of 4,6-dihydroxypicolinic acid

Experimental Protocol (Proposed)

-

Cyclocondensation: React a suitable C3 and C2 synthons under basic conditions to form the pyridine ring. For example, the reaction of an acetonedicarboxylate derivative with a formamide equivalent can be explored.

-

Hydrolysis: The resulting intermediate ester is then hydrolyzed to the corresponding carboxylic acid using standard acidic or basic hydrolysis conditions.

-

Purification: The crude 4,6-dihydroxypicolinic acid is purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture.

Stage 2: Dibromination of 4,6-dihydroxypicolinic acid

The conversion of the hydroxyl groups at the 4 and 6 positions to bromine atoms is a critical step. Phosphorus tribromide (PBr₃) and phosphoryl bromide (POBr₃) are effective reagents for the conversion of hydroxyl groups on aromatic and heterocyclic rings to bromides.[1][2]

Experimental Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 4,6-dihydroxypicolinic acid.

-

Reagent Addition: Add excess phosphoryl bromide (POBr₃) or phosphorus tribromide (PBr₃) to the flask. The reaction can be carried out neat or in a high-boiling inert solvent such as toluene or xylene.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 110-160°C) and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

Purification: The crude 4,6-dibromopicolinic acid is purified by recrystallization from a suitable solvent.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| PBr₃ | Neat or in a high-boiling solvent, reflux | Effective for converting primary and secondary alcohols to bromides. | Can lead to the formation of organophosphorus byproducts. |

| POBr₃ | Neat or in a high-boiling solvent, reflux | Generally considered a safer reagent with a lower bromination capacity than PBr₅. | May require higher temperatures and longer reaction times. |

Stage 3: Esterification of 4,6-dibromopicolinic acid

The final step in the synthesis is the esterification of the carboxylic acid group to a methyl ester. Fischer esterification is a classic and reliable method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3][4][5][6][7]

Experimental Protocol (Fischer Esterification)

-

Reaction Setup: In a round-bottom flask, suspend 4,6-dibromopicolinic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas, to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC or HPLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Methyl 4,6-dibromopicolinate. Further purification can be achieved by column chromatography on silica gel.

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Methanol, Strong Acid Catalyst (e.g., H₂SO₄) | Reversible reaction, driven to completion by using excess alcohol. |

| SOCl₂/Methanol | Thionyl chloride, Methanol | In situ generation of HCl as the catalyst. |

| Diazomethane | Diazomethane (CH₂N₂) | High-yielding but requires caution due to the toxic and explosive nature of diazomethane. |

Summary of Quantitative Data (Expected)

The following table summarizes the expected yields for each step of the synthesis. These are estimated values based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Expected Yield (%) |

| 1. Hydroxylation | Precursors | 4,6-dihydroxypicolinic acid | 60-80 |

| 2. Dibromination | 4,6-dihydroxypicolinic acid | 4,6-dibromopicolinic acid | 50-70 |

| 3. Esterification | 4,6-dibromopicolinic acid | Methyl 4,6-dibromopicolinate | 80-95 |

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis, purification, and characterization of Methyl 4,6-dibromopicolinate.

This comprehensive guide provides a robust framework for the synthesis of Methyl 4,6-dibromopicolinate. Researchers are encouraged to optimize the proposed reaction conditions to achieve the best possible yields and purity for their specific applications.

References

- 1. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 2. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Properties of Methyl 4,6-dibromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for methyl 4,6-dibromopicolinate is limited in publicly available literature. Therefore, this guide presents a combination of available data, and properties inferred from closely related analogs. All inferred data should be treated as estimations and require experimental verification.

Introduction

Methyl 4,6-dibromopicolinate, with the CAS number 1206248-47-6, is a halogenated pyridine derivative. Its structure, featuring a pyridine ring substituted with two bromine atoms and a methyl ester group, makes it a potentially valuable building block in organic synthesis. Halogenated pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals, where the halogen atoms can be readily displaced or utilized in cross-coupling reactions to build more complex molecular architectures. The picolinate ester moiety offers further opportunities for functionalization, such as hydrolysis to the corresponding carboxylic acid or conversion to amides.[1] This guide provides a comprehensive overview of the known and anticipated chemical properties of methyl 4,6-dibromopicolinate, intended to support research and development activities.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | methyl 4,6-dibromo-2-pyridinecarboxylate | |

| Synonyms | Methyl 4,6-dibromopicolinate | |

| CAS Number | 1206248-47-6 | |

| Molecular Formula | C₇H₅Br₂NO₂ | [2] |

| Molecular Weight | 294.93 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred from analogs |

| Melting Point | Not available (Analog: Methyl 6-bromopicolinate 92-96 °C) | [3] |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | Inferred from analogs |

| InChI | 1S/C7H5Br2NO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 | [2] |

| InChI Key | Not available | |

| SMILES | COC(=O)c1cc(Br)cnc(Br)c1 |

Spectroscopic Data (Anticipated)

Detailed experimental spectra for methyl 4,6-dibromopicolinate are not available. The following are predicted key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two pyridine protons, and a singlet in the aliphatic region for the methyl ester protons.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.0-8.5 | s | Pyridine-H |

| ~7.8-8.2 | s | Pyridine-H |

| ~3.9 | s | -OCH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the seven carbon atoms. The chemical shifts are influenced by the electronegative bromine and nitrogen atoms, as well as the ester group.

| Chemical Shift (ppm) | Assignment |

| ~164-166 | C=O (ester) |

| ~150-155 | C-Br (aromatic) |

| ~148-152 | C-Br (aromatic) |

| ~140-145 | C (aromatic) |

| ~125-130 | CH (aromatic) |

| ~120-125 | CH (aromatic) |

| ~52-54 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the carbonyl group of the ester and various vibrations of the substituted pyridine ring.

| Wavenumber (cm⁻¹) | Assignment |

| ~1720-1740 | C=O stretch (ester) |

| ~1550-1600 | C=C and C=N stretch (aromatic ring) |

| ~1200-1300 | C-O stretch (ester) |

| ~1000-1100 | C-H in-plane bending |

| Below 800 | C-Br stretch |

Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4).

| m/z | Assignment |

| ~293/295/297 | [M]⁺ (Molecular ion) |

| ~262/264/266 | [M - OCH₃]⁺ |

| ~234/236/238 | [M - CO₂CH₃]⁺ |

Experimental Protocols

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from 2-methyl-4,6-dihydroxypyridine.

Proposed synthesis workflow for Methyl 4,6-dibromopicolinate.

Step 1: Bromination of 2-Methyl-4,6-dihydroxypyridine A common method for replacing hydroxyl groups on a pyridine ring with bromine is the use of a brominating agent like phosphorus oxybromide (POBr₃).

-

Procedure: To a solution of 2-methyl-4,6-dihydroxypyridine in a suitable solvent (e.g., a high-boiling point ether), add phosphorus oxybromide portion-wise at an elevated temperature. The reaction mixture is heated for several hours. After cooling, the mixture is carefully quenched with water and neutralized. The product, 4,6-dibromo-2-methylpyridine, is then extracted with an organic solvent.

Step 2: Oxidation of the Methyl Group The methyl group at the 2-position can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

-

Procedure: The 4,6-dibromo-2-methylpyridine is dissolved in an aqueous solution, and potassium permanganate is added portion-wise while monitoring the temperature. The reaction is typically stirred for several hours until the purple color of the permanganate disappears. The manganese dioxide byproduct is removed by filtration, and the filtrate is acidified to precipitate the 4,6-dibromopicolinic acid.

Step 3: Fischer Esterification The final step is the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

-

Procedure: 4,6-Dibromopicolinic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is refluxed for several hours. After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a basic aqueous solution to remove any unreacted acid. The organic layer is then dried and concentrated to yield methyl 4,6-dibromopicolinate.[4]

Reactivity and Potential Applications

The chemical reactivity of methyl 4,6-dibromopicolinate is dictated by the pyridine ring, the two bromine substituents, and the methyl ester group.

Key reaction pathways of Methyl 4,6-dibromopicolinate.

-

Cross-Coupling Reactions: The bromine atoms at the 4 and 6 positions are susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents, making this compound a versatile scaffold for combinatorial chemistry and drug discovery.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine nitrogen and the ester group can activate the bromine atoms towards nucleophilic aromatic substitution, although this may require harsh conditions.

-

Ester Group Transformations: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other derivatives such as amides or used as a handle for further functionalization.

Given these reactive sites, methyl 4,6-dibromopicolinate is a promising starting material for the synthesis of novel compounds with potential applications in:

-

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. Halogenated heterocycles are prevalent in many biologically active molecules.[5][6][7]

-

Agrochemicals: For the synthesis of new pesticides and herbicides.

-

Materials Science: As a building block for functional organic materials.

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with methyl 4,6-dibromopicolinate. However, the general class of halogenated pyridine derivatives has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][5][6][7] Any investigation into the biological effects of this specific compound would represent a novel area of research.

Conclusion

Methyl 4,6-dibromopicolinate is a chemical intermediate with significant potential in synthetic chemistry. While specific experimental data for this compound is scarce, its structural features suggest a rich and versatile reactivity profile. The information and proposed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of novel heterocyclic compounds. Further experimental investigation is required to fully characterize its chemical and biological properties.

References

- 1. nbinno.com [nbinno.com]

- 2. Advances in the Study of Halogenated Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl-6-bromopyridine-2-carboxylate 97 26218-75-7 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 55304-85-3_CAS号:55304-85-3_CAS No.:55304-85-3 - 化源网 [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]

In-Depth Technical Guide: Methyl 4,6-dibromopicolinate (CAS 1206248-47-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,6-dibromopicolinate is a halogenated pyridine derivative that serves as a versatile synthetic intermediate in medicinal chemistry and materials science. Its pyridine core, substituted with two bromine atoms and a methyl ester, offers multiple reactive sites for the construction of complex molecular architectures. The bromine atoms are particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, making this compound a valuable building block for the synthesis of biaryl and heteroaryl structures. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, expected spectral data, and a representative experimental protocol for its application in organic synthesis.

Chemical and Physical Properties

Methyl 4,6-dibromopicolinate is a solid at room temperature. The following table summarizes its key chemical and physical properties.

| Property | Value | Source |

| CAS Number | 1206248-47-6 | N/A |

| Molecular Formula | C₇H₅Br₂NO₂ | N/A |

| Molecular Weight | 294.93 g/mol | N/A |

| Appearance | Solid (predicted) | N/A |

| Purity | Typically >95% | N/A |

| Synonyms | Methyl 4,6-dibromo-2-pyridinecarboxylate | N/A |

Synthesis Protocol

Workflow for the Synthesis of Methyl 4,6-dibromopicolinate

Caption: Proposed two-step synthesis of Methyl 4,6-dibromopicolinate.

Experimental Protocol: Synthesis of Methyl 4,6-dibromopicolinate

Materials:

-

2-Picolinic acid

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

Step 1: Dibromination of 2-Picolinic Acid

-

In a round-bottom flask, dissolve 2-picolinic acid in concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add the brominating agent (e.g., bromine or N-bromosuccinimide) portion-wise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture and carefully pour it onto ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dibromopicolinic acid.

Step 2: Esterification of 4,6-Dibromopicolinic Acid

-

Dissolve the crude 4,6-dibromopicolinic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain pure Methyl 4,6-dibromopicolinate.

Spectral Data (Predicted)

While experimental spectra for Methyl 4,6-dibromopicolinate are not widely published, the following tables provide predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | s | 1H | H-3 |

| ~8.0 | s | 1H | H-5 |

| ~3.9 | s | 3H | -OCH₃ |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~164 | C=O |

| ~152 | C-2 |

| ~145 | C-6 |

| ~135 | C-4 |

| ~130 | C-5 |

| ~128 | C-3 |

| ~53 | -OCH₃ |

Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 295, 297, 299 | [M]⁺ isotopic pattern for two bromine atoms |

| 264, 266, 268 | [M - OCH₃]⁺ |

| 236, 238, 240 | [M - COOCH₃]⁺ |

Infrared (IR) Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~1730 | C=O (ester) stretch |

| ~1550, 1450 | C=C and C=N (aromatic ring) stretches |

| ~1250 | C-O (ester) stretch |

| ~700 | C-Br stretch |

Applications in Synthesis: Suzuki-Miyaura Cross-Coupling

Methyl 4,6-dibromopicolinate is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the sequential or simultaneous replacement of the bromine atoms with various aryl or heteroaryl groups. This reaction is a cornerstone of modern drug discovery for the synthesis of complex biaryl compounds.

Logical Workflow for a Suzuki-Miyaura Coupling Reaction

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4,6-dibromopicolinate

Materials:

-

Methyl 4,6-dibromopicolinate

-

Aryl boronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., 1,4-dioxane and water)

-

Schlenk flask

-

Nitrogen or Argon inert gas supply

-

Magnetic stirrer and heating mantle

-

Standard workup and purification reagents and equipment

Procedure:

-

To a Schlenk flask, add Methyl 4,6-dibromopicolinate, the aryl boronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent (e.g., a mixture of dioxane and water).

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Safety Information

-

Hazard Statements: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

This technical guide provides a foundational understanding of Methyl 4,6-dibromopicolinate for its application in research and development. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough literature search for the most up-to-date information before handling this compound.

Core Concepts: Structure and Reactivity Overview

An In-depth Technical Guide on the Reactivity of Methyl 4,6-dibromopicolinate

Audience: Researchers, scientists, and drug development professionals.

Methyl 4,6-dibromopicolinate is a versatile heterocyclic building block in organic and medicinal chemistry. Its structure, featuring a pyridine ring substituted with two bromine atoms at the 4- and 6-positions and a methyl ester at the 2-position, provides multiple sites for chemical modification. The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group activates the C-Br bonds, making them highly susceptible to a variety of palladium-catalyzed cross-coupling reactions.

The two bromine atoms serve as excellent leaving groups, enabling the sequential and selective introduction of new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex molecular scaffolds, which is particularly valuable in the synthesis of novel pharmaceutical agents and functional organic materials. The ester group can also be hydrolyzed or otherwise functionalized, adding another layer of synthetic utility. This guide details the principal reaction pathways for Methyl 4,6-dibromopicolinate, providing experimental protocols and quantitative data for key transformations.

Methyl 4,6-dibromopicolinate: A Versatile Intermediate for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 4,6-dibromopicolinate has emerged as a crucial synthetic intermediate, offering a versatile platform for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its pyridine core, strategically functionalized with two bromine atoms and a methyl ester, provides multiple reaction sites for diversification through cross-coupling and other transformations. This technical guide provides an in-depth overview of the synthesis and reactivity of methyl 4,6-dibromopicolinate, including detailed experimental protocols and a summary of its key chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 4,6-dibromopicolinate is provided in the table below.

| Property | Value |

| CAS Number | 1206248-47-6 |

| Molecular Formula | C₇H₅Br₂NO₂ |

| Molecular Weight | 310.93 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Synthesis of Methyl 4,6-dibromopicolinate

The synthesis of methyl 4,6-dibromopicolinate can be achieved from commercially available starting materials. A plausible synthetic route, based on established methodologies for the synthesis of related brominated pyridines, commences from chelidamic acid. The key steps involve a bromination reaction followed by esterification.

Experimental Protocol: Synthesis from Chelidamic Acid (Proposed)

This protocol is a proposed route based on the synthesis of structurally similar compounds. Optimization may be required to achieve optimal yields.

Step 1: Dibromination of Chelidamic Acid

-

To a stirred solution of chelidamic acid (1.0 eq) in a suitable solvent such as acetic acid or a mixture of sulfuric acid and water, add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 4,6-dibromo-2-carboxypyridine.

Step 2: Esterification

-

Suspend the crude 4,6-dibromo-2-carboxypyridine (1.0 eq) in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 4,6-dibromopicolinate.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for Methyl 4,6-dibromopicolinate.

Reactivity and Applications in Cross-Coupling Reactions

The two bromine atoms on the pyridine ring of methyl 4,6-dibromopicolinate serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the 4- and 6-positions, making it a valuable building block in the synthesis of pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds between the bromopyridine core and various organoboron reagents. This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine methyl 4,6-dibromopicolinate (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired coupled product.

Table of Representative Suzuki-Miyaura Coupling Conditions (Hypothetical Data):

| Boronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane/H₂O | 100 | 8 | 92 |

| Thiophene-2-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 6 | 78 |

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and other nitrogen-containing heterocycles. This reaction is particularly valuable in drug discovery for the synthesis of bioactive molecules.

General Experimental Protocol for Buchwald-Hartwig Amination:

-

To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, or Cs₂CO₃, 1.2-1.5 eq).

-

Add methyl 4,6-dibromopicolinate (1.0 eq) and the desired amine (1.1-1.2 eq).

-

Add a dry, degassed aprotic solvent such as toluene or dioxane.

-

Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the aminated product.

Table of Representative Buchwald-Hartwig Amination Conditions (Hypothetical Data):

| Amine | Catalyst/Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (1) / Xantphos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 90 |

| Morpholine | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 82 |

| n-Butylamine | Pd₂(dba)₃ (1.5) / RuPhos (3) | K₃PO₄ (2) | Toluene | 90 | 16 | 88 |

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Spectroscopic Characterization

Accurate characterization of methyl 4,6-dibromopicolinate is crucial for ensuring its purity and for monitoring reaction progress. The following are expected spectroscopic data based on its structure.

¹H NMR (400 MHz, CDCl₃) - Predicted:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | H-5 |

| ~7.9 | s | 1H | H-3 |

| ~3.9 | s | 3H | -OCH₃ |

¹³C NMR (100 MHz, CDCl₃) - Predicted:

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O |

| ~152 | C-2 |

| ~148 | C-6 |

| ~140 | C-5 |

| ~128 | C-3 |

| ~120 | C-4 |

| ~53 | -OCH₃ |

Conclusion

Methyl 4,6-dibromopicolinate is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of its two bromine atoms in cross-coupling reactions make it an attractive building block for the rapid generation of molecular diversity. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors, particularly in the development of novel pharmaceuticals and advanced materials. Further exploration of its reactivity is likely to uncover even more applications for this powerful synthetic tool.

Methyl 4,6-dibromopicolinate: A Versatile Scaffold for Advanced Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] Functionalization of the pyridine ring allows for the fine-tuning of physicochemical properties, influencing pharmacokinetic profiles and biological activity. Among the vast array of substituted pyridines, Methyl 4,6-dibromopicolinate stands out as a particularly valuable building block for the synthesis of complex molecular architectures. Its di-brominated nature offers the potential for sequential and site-selective functionalization, enabling the rapid generation of diverse compound libraries for drug discovery. This technical guide explores the synthesis, reactivity, and potential applications of Methyl 4,6-dibromopicolinate in medicinal chemistry, with a focus on its utility in developing novel kinase inhibitors and antimicrobial agents.

Synthesis and Reactivity

Methyl 4,6-dibromopicolinate is a derivative of picolinic acid, characterized by bromine atoms at the 4 and 6 positions of the pyridine ring and a methyl ester at the 2-position. The presence of two bromine atoms provides two reactive handles for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The differential reactivity of the bromine atoms at the 4- and 6-positions is a key feature that can be exploited for selective synthesis. The electronic environment of the pyridine ring, influenced by the electron-withdrawing methyl ester group, can lead to preferential reaction at one position over the other under specific catalytic conditions. This allows for a stepwise approach to introduce different substituents, creating a high degree of molecular diversity from a single starting material.

Potential Applications in Medicinal Chemistry

The structural features of Methyl 4,6-dibromopicolinate make it an ideal starting material for the synthesis of a variety of biologically active molecules.

Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and other diseases. The pyridine core is a well-established scaffold for the design of kinase inhibitors. By utilizing sequential Suzuki-Miyaura couplings, diverse aryl and heteroaryl moieties can be introduced at the 4- and 6-positions of the picolinate ring. This allows for the exploration of the chemical space around the core scaffold to optimize interactions with the ATP-binding site of target kinases, potentially leading to potent and selective inhibitors.

Antimicrobial Agents

The increasing prevalence of drug-resistant bacteria necessitates the development of new antimicrobial agents. Heterocyclic compounds, including pyridine derivatives, have shown promise in this area. The introduction of bromine atoms can enhance the antimicrobial activity of organic molecules.[1] The versatile nature of the Methyl 4,6-dibromopicolinate scaffold allows for the synthesis of novel compounds that can be screened for activity against a range of bacterial and fungal pathogens.

Quantitative Data

Table 1: Anticancer Activity of Selected Brominated Pyridine Derivatives [1]

| Compound | Cancer Cell Line | IC50 (µM) |

| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 11.25 ± 0.01 (72h) |

| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 (72h) |

Table 2: Antimicrobial Activity of Selected Brominated Pyridine Derivatives [1]

| Compound | Microorganism | MIC (µg/mL) |

| Brominated Pyridine Derivative A | Staphylococcus aureus | 16 |

| Brominated Pyridine Derivative B | Escherichia coli | 32 |

| Brominated Pyridine Derivative C | Candida albicans | 8 |

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis and functionalization of Methyl 4,6-dibromopicolinate.

Synthesis of Methyl 4,6-dibromopicolinate (Hypothetical)

-

Esterification of Picolinic Acid: To a solution of picolinic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain methyl picolinate.

-

Bromination: Dissolve methyl picolinate (1.0 eq) in a suitable solvent such as acetic acid. Add N-bromosuccinimide (2.2 eq) portion-wise at room temperature. Heat the reaction mixture to 80 °C and stir for 24 hours. Cool the reaction to room temperature and pour into ice water. The resulting precipitate is filtered, washed with water, and dried to afford Methyl 4,6-dibromopicolinate.

General Protocol for Sequential Suzuki-Miyaura Coupling

Step 1: Selective Mono-arylation at the 6-position

-

To a degassed solution of Methyl 4,6-dibromopicolinate (1.0 eq), arylboronic acid (1.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.

Step 2: Arylation at the 4-position

-

To a degassed solution of the mono-arylated intermediate from Step 1 (1.0 eq), a different arylboronic acid (1.2 eq), and a suitable base (e.g., Cs₂CO₃, 2.5 eq) in a solvent mixture (e.g., toluene/ethanol/water), add a different palladium catalyst system (e.g., Pd(dppf)Cl₂, 0.03 eq).

-

Heat the reaction mixture under an inert atmosphere at 100-120 °C for 12-24 hours.

-

Follow the workup and purification procedure as described in Step 1 to isolate the di-arylated product.

Conclusion

Methyl 4,6-dibromopicolinate is a highly versatile and valuable building block in medicinal chemistry. Its di-brominated structure allows for selective and sequential functionalization, providing a powerful tool for the generation of diverse molecular libraries. The potential applications of its derivatives as kinase inhibitors and antimicrobial agents are significant, and further exploration of this scaffold is warranted. The synthetic protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to unlock the full potential of Methyl 4,6-dibromopicolinate in the discovery and development of novel therapeutic agents.

References

An In-depth Technical Guide to the Structural Analysis of Methyl 4,6-dibromopicolinate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4,6-dibromopicolinate is a halogenated pyridine derivative with potential applications as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. The presence of two bromine atoms on the pyridine ring offers reactive sites for various cross-coupling reactions, while the methyl ester functionality can be readily modified. A thorough structural analysis is paramount for confirming its identity, purity, and for understanding its reactivity. This guide outlines the key analytical techniques and expected structural characteristics of Methyl 4,6-dibromopicolinate.

Molecular Structure and Properties

The core structure of Methyl 4,6-dibromopicolinate consists of a pyridine ring substituted with two bromine atoms at positions 4 and 6, and a methyl ester group at position 2.

Predicted Molecular Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₅Br₂NO₂ |

| Molecular Weight | 309.93 g/mol |

| IUPAC Name | methyl 4,6-dibromopyridine-2-carboxylate |

| Canonical SMILES | COC(=O)C1=NC(=CC(=C1)Br)Br |

| InChI Key | Predicted based on structure |

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and subsequent analysis of Methyl 4,6-dibromopicolinate.

Proposed Synthesis Protocol: Bromination of Methyl Picolinate

A plausible synthetic route to Methyl 4,6-dibromopicolinate involves the direct bromination of methyl picolinate.

Materials:

-

Methyl picolinate

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve methyl picolinate (1.0 eq) in dichloromethane.

-

Carefully add concentrated sulfuric acid (catalytic amount) to the solution.

-

Add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched with a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel.

Analytical Protocols

Instrumentation: A 400 MHz (or higher) NMR spectrometer. Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for unambiguous assignments.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer. Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile. For EI, the sample is introduced directly or via a GC inlet. Data Acquisition: Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Methyl 4,6-dibromopicolinate based on analogous compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | d | 1H | H-3 |

| ~7.9 - 8.1 | d | 1H | H-5 |

| ~3.9 - 4.1 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 - 166 | C=O |

| ~150 - 152 | C-2 |

| ~140 - 142 | C-6 |

| ~138 - 140 | C-5 |

| ~128 - 130 | C-3 |

| ~125 - 127 | C-4 |

| ~52 - 54 | -OCH₃ |

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1730 - 1710 | Strong | C=O stretch (ester)[1] |

| ~1600 - 1550 | Medium-Strong | C=C and C=N ring stretching |

| ~1300 - 1200 | Strong | C-O stretch (ester) |

| ~1100 - 1000 | Strong | Pyridine ring breathing modes |

| Below 800 | Strong | C-Br stretch[1] |

Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z |

| [M]⁺ | 308.8688 |

| [M+H]⁺ | 309.8766 |

| [M+Na]⁺ | 331.8585 |

Visualizations

Molecular Structure

Caption: 2D structure of Methyl 4,6-dibromopicolinate.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of Methyl 4,6-dibromopicolinate.

Conclusion

While direct experimental data on Methyl 4,6-dibromopicolinate is sparse, a comprehensive structural analysis can be effectively planned based on established spectroscopic principles and data from analogous compounds. The protocols and predicted data within this guide provide a robust framework for researchers to synthesize, purify, and characterize this compound. The combination of NMR, IR, and mass spectrometry will be essential for unambiguous structure elucidation and purity assessment, which are critical steps for its application in further research and development.

References

An In-depth Technical Guide to the Solubility of Methyl 4,6-dibromopicolinate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Methyl 4,6-dibromopicolinate, a key parameter for its application in research and development, particularly in medicinal chemistry and materials science. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It includes a detailed experimental protocol based on the well-established saturation shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. Furthermore, this guide presents a structured format for the presentation of solubility data and visual workflows to aid in experimental design and execution.

Introduction to Solubility in Drug Development and Organic Synthesis

The solubility of an organic compound is a critical physicochemical property that influences its behavior in various applications. In drug discovery and development, aqueous solubility is a primary determinant of a drug's bioavailability, while solubility in organic solvents is crucial for synthesis, purification, formulation, and analytical method development. Poor solubility can lead to challenges in achieving desired concentrations for biological assays, complicating reaction kinetics, and hindering the preparation of suitable dosage forms. Therefore, a thorough understanding and quantitative measurement of a compound's solubility in a range of solvents is a fundamental aspect of chemical and pharmaceutical research.

Methyl 4,6-dibromopicolinate, with its substituted pyridine core, is a versatile intermediate in organic synthesis. Its solubility profile dictates the choice of solvents for reactions, extractions, and crystallizations, directly impacting yield and purity. This guide provides the necessary protocols for researchers to determine these vital solubility characteristics.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of Methyl 4,6-dibromopicolinate

| Common Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | 25 | Data to be determined | Data to be determined | HPLC |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | HPLC |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | HPLC |

| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined | HPLC |

| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | HPLC |

| e.g., Heptane | 25 | Data to be determined | Data to be determined | HPLC |

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | HPLC |

| e.g., N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | HPLC |

Experimental Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the saturation shake-flask method.[1] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by separating the solid and liquid phases and quantifying the concentration of the dissolved compound in the supernatant.

3.1. Materials and Equipment

-

Methyl 4,6-dibromopicolinate (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Analytical balance

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Methyl 4,6-dibromopicolinate to a series of vials, ensuring there is more solid than will dissolve.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant speed for a sufficient time to reach equilibrium (typically 24-48 hours).[2][3] The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of Methyl 4,6-dibromopicolinate of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method for the analysis of Methyl 4,6-dibromopicolinate. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.[4]

-

Dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility in the saturated solution by accounting for the dilution factor.

-

3.3. Data Analysis and Reporting

-

The solubility should be reported in both g/L and mol/L.

-

The temperature at which the experiment was conducted must be clearly stated.

-

The analytical method used for quantification (including HPLC conditions) should be detailed.

-

It is good practice to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the saturation shake-flask method.

Caption: Workflow for determining the solubility of Methyl 4,6-dibromopicolinate.

Conclusion

While published quantitative solubility data for Methyl 4,6-dibromopicolinate is scarce, this guide provides researchers with the necessary tools to generate this critical information. The detailed experimental protocol for the saturation shake-flask method with HPLC analysis offers a robust and reliable approach. By following the outlined procedures and utilizing the provided templates for data presentation and workflow visualization, scientists and drug development professionals can systematically and accurately determine the solubility profile of this compound, facilitating its effective use in their research and development endeavors.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Picolinates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinates, esters of picolinic acid (pyridine-2-carboxylic acid), are prevalent structural motifs in medicinal chemistry and drug development, valued for their role as versatile building blocks and their presence in numerous biologically active molecules.[1][2] The functionalization of the pyridine ring is a key strategy in modifying the physicochemical and pharmacological properties of these compounds. This technical guide provides a comprehensive overview of the principles, challenges, and methodologies associated with the direct electrophilic aromatic substitution (EAS) on the picolinate scaffold. Due to the inherent electronic properties of the pyridine ring and the deactivating nature of the ester substituent, direct EAS on picolinates is challenging. This document synthesizes theoretical principles, draws parallels from analogous electron-deficient systems, and presents detailed experimental protocols to serve as a foundational resource for professionals in chemical research and pharmaceutical development.

Core Principles: Reactivity and Regioselectivity

The electrophilic aromatic substitution of picolinates is governed by the combined electronic effects of the pyridine nitrogen and the ester group. Understanding these effects is critical to predicting the reactivity and outcome of any potential substitution reaction.

The Influence of the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle. The nitrogen atom is more electronegative than carbon and exerts a powerful electron-withdrawing inductive effect (-I) on the ring. This effect reduces the electron density of the aromatic system, making it significantly less nucleophilic and thus less reactive towards electrophiles than benzene.[3] Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the nitrogen atom is protonated, forming a pyridinium ion. This positive charge dramatically increases the electron-withdrawing nature of the ring, further deactivating it towards electrophilic attack.[3]

The Directing Effect of the Picolinate Ester Group

The ester group (-COOR) at the 2-position is a deactivating group. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects.[4] As with other deactivating groups (except halogens), the ester directs incoming electrophiles to the meta positions (C-3 and C-5) relative to itself.[5][6] This is because the deactivation is most pronounced at the ortho (C-6) and para (C-4) positions, making the meta positions the least deactivated and therefore the most favorable sites for electrophilic attack.

Combined Effects and Predicted Outcome

When combined, the pyridine nitrogen and the 2-ester group render the picolinate ring highly deactivated towards electrophilic aromatic substitution. The reaction, if it proceeds, is expected to be sluggish and require harsh conditions. The substitution is predicted to occur at the positions meta to the ester group, which are C-3 and C-5. Of these, the C-5 position is generally favored due to reduced steric hindrance from the adjacent ester group. The C-4 position (para to the ester) is strongly deactivated.

General Mechanism of Electrophilic Aromatic Substitution

The mechanism for EAS on a picolinate ring follows the same two-step pathway as other aromatic systems: attack by the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity.[7] The first step, which disrupts the aromatic system, is the slow, rate-determining step.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. echemi.com [echemi.com]

- 5. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Synthesis of Brominated Methyl Picolinates: A Technical Guide to Regioselectivity and Synthetic Strategies

Introduction

The regioselective incorporation of a bromine atom onto the pyridine ring of methyl picolinate is a critical step in the synthesis of numerous compounds vital to the pharmaceutical and agrochemical industries. However, the direct electrophilic bromination of methyl picolinate presents significant synthetic challenges. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution. The presence of the electron-withdrawing methyl ester group at the 2-position further exacerbates this deactivation. This technical guide provides an in-depth analysis of the predicted regioselectivity of direct bromination and details established, practical multi-step synthetic routes to obtain key isomers, namely methyl 3-bromopicolinate and methyl 5-bromopicolinate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthetic landscape for these important building blocks.

Theoretical Regioselectivity in Direct Bromination

While direct bromination of methyl picolinate is not a commonly employed synthetic route due to the highly deactivated nature of the pyridine ring, a theoretical consideration of the regioselectivity provides valuable insight into the reactivity of the molecule. Electrophilic attack on the pyridine ring is most likely to occur at the positions least deactivated by the ring nitrogen and the ester substituent.

The nitrogen atom in the pyridine ring strongly deactivates the ortho (2- and 6-) and para (4-) positions through both inductive and resonance effects. The methoxycarbonyl group at the 2-position further deactivates the ring, with its influence being most pronounced at the ortho (3-) and para (5-) positions relative to itself.

Considering the combined deactivating effects, electrophilic attack is predicted to be most favorable at the 3- and 5-positions. The 3-position is meta to the ring nitrogen, a position generally favored for electrophilic attack on pyridine. The 5-position is para to the ester group, which could be slightly less deactivated than the 3-position depending on the interplay of inductive and resonance effects of both substituents. However, without empirical data, the precise ratio of 3- and 5-bromo isomers from a hypothetical direct bromination remains speculative.

An In-depth Technical Guide to the Stability and Storage of Methyl 4,6-dibromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available chemical safety information and general principles for related compounds to provide guidance on the stability and storage of Methyl 4,6-dibromopicolinate. No dedicated, in-depth stability studies for this specific compound were found in the public domain. The recommendations herein are based on the chemical properties of brominated pyridines and methyl esters and should be supplemented by in-house evaluation.

Introduction

Methyl 4,6-dibromopicolinate (CAS No. 1206248-47-6) is a halogenated pyridine derivative utilized as a synthetic intermediate in various research and development applications, including the synthesis of pharmaceuticals and agrochemicals.[1] The presence of two bromine atoms on the pyridine ring and a methyl ester functional group dictates its reactivity and influences its stability profile.[1][2] Understanding the proper storage and handling conditions is paramount to ensure the compound's integrity, prevent degradation, and secure the safety of laboratory personnel.

This guide provides a comprehensive overview of the recommended storage conditions, handling precautions, and potential degradation pathways for Methyl 4,6-dibromopicolinate, based on data from analogous compounds and general chemical safety protocols.

Chemical Profile

| Property | Value |

| Chemical Name | Methyl 4,6-dibromopyridine-2-carboxylate |

| Synonyms | Methyl 4,6-dibromopicolinate |

| CAS Number | 1206248-47-6 |

| Molecular Formula | C₇H₅Br₂NO₂ |

| Molecular Weight | 310.93 g/mol |

| Structure |

Recommended Storage Conditions

Proper storage is crucial to maintain the chemical purity and stability of Methyl 4,6-dibromopicolinate. The following conditions are recommended based on guidelines for similar brominated pyridine derivatives and general laboratory best practices.[2][3][4]

| Parameter | Recommended Condition | Rationale | Citations |

| Temperature | 2°C to 8°C (Refrigerated) | To minimize thermal degradation and slow down potential reactions. This is a common recommendation for preserving the stability of reactive organic intermediates. | [2] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation and reaction with atmospheric moisture. Pyridine derivatives can be sensitive to air. | [4][5] |

| Light | Protect from light. Store in an amber or opaque container. | To prevent potential photochemical decomposition. Brominated compounds and pyridine rings can be light-sensitive. | [3][6] |

| Moisture | Store in a dry, moisture-free environment. Keep container tightly sealed. | To prevent hydrolysis of the methyl ester group and other moisture-induced degradation. | [2][3] |

| Container | Use a tightly sealed, chemically resistant container, such as a borosilicate glass bottle with a PTFE-lined cap. | To prevent leakage of vapors, contamination, and degradation of the container material. Glass is generally inert to this class of compounds. | [3][6] |

Stability Profile and Potential Degradation Pathways

While specific stability-indicating assays for Methyl 4,6-dibromopicolinate are not publicly available, its structure suggests sensitivity to certain conditions. The primary sites of reactivity are the methyl ester and the carbon-bromine bonds on the aromatic ring.

-

Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4,6-dibromopicolinic acid and methanol. This process is accelerated by the presence of moisture and elevated temperatures.

-

Nucleophilic Aromatic Substitution: The bromine atoms on the electron-deficient pyridine ring are potential leaving groups in nucleophilic aromatic substitution reactions. Exposure to strong nucleophiles could lead to the displacement of one or both bromine atoms, resulting in impurities.[1]

-

Photodegradation: Aromatic halides can be susceptible to photodegradation, where UV light can induce cleavage of the carbon-bromine bond.

Caption: Hypothetical degradation pathways for Methyl 4,6-dibromopicolinate.

Experimental Protocols: A Conceptual Framework for Stability Assessment

No specific stability testing protocols for Methyl 4,6-dibromopicolinate have been published. However, a standard approach to assess the stability of a chemical compound involves forced degradation (stress testing) studies. These studies help identify potential degradation products and establish degradation pathways.

Objective: To identify the intrinsic stability of Methyl 4,6-dibromopicolinate and elucidate its degradation pathways under various stress conditions.

Methodology: Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of Methyl 4,6-dibromopicolinate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified period. Neutralize before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period.

-

Thermal Degradation: Store the solid compound in a hot air oven at a high temperature (e.g., 105°C) for a specified period. Also, heat the stock solution under reflux.

-

Photostability: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

Analyze all stressed samples, along with a non-stressed control sample, at various time points.

-

The primary analytical technique would be a stability-indicating High-Performance Liquid Chromatography (HPLC) method, likely with UV detection. The method must be capable of separating the parent compound from all degradation products.

-

Peak purity analysis using a photodiode array (PDA) detector is recommended.

-

Mass Spectrometry (LC-MS) should be used to identify the mass of the degradation products to help elucidate their structures.

-

-

Data Interpretation:

-

Calculate the percentage degradation of Methyl 4,6-dibromopicolinate under each stress condition.

-

Characterize the degradation products and propose degradation pathways.

-

Caption: Conceptual workflow for the stability assessment of a chemical compound.

Handling and Safety Precautions

Brominated organic compounds and pyridine derivatives require careful handling to minimize exposure and ensure safety.[3][7][8]

| Precaution Category | Guideline | Rationale | Citations |

| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. | To minimize inhalation of dust or vapors, which may be harmful. | [3][7][8] |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. | To prevent skin and eye contact. Brominated compounds can cause skin and eye irritation. | [3][7][8][9] |

| Handling Procedures | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong bases, reducing agents, and certain metals. | To prevent accidental exposure and hazardous reactions. | [3][7][9] |

| Spill & Disposal | In case of a spill, absorb with an inert material and place in a suitable container for hazardous waste disposal. Dispose of waste in accordance with local, state, and federal regulations. | To ensure safe cleanup and proper disposal of hazardous chemical waste. | [3][7] |

References

- 1. nbinno.com [nbinno.com]

- 2. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. spod-technology.com [spod-technology.com]

- 5. benchchem.com [benchchem.com]

- 6. Sciencemadness Discussion Board - Storage of pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. ehs.providence.edu [ehs.providence.edu]

- 8. synzeal.com [synzeal.com]

- 9. tcichemicals.com [tcichemicals.com]

A Technical Guide to Methyl 4,6-dibromopicolinate: Commercial Availability, Synthetic Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,6-dibromopicolinate (CAS No. 1206248-47-6) is a halogenated pyridine derivative that serves as a versatile synthetic intermediate in the fields of medicinal chemistry and materials science. Its utility stems from the presence of two bromine atoms on the pyridine ring, which act as reactive handles for various palladium-catalyzed cross-coupling reactions. This strategic placement of reactive sites allows for the facile introduction of diverse functionalities, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of Methyl 4,6-dibromopicolinate, its key chemical properties, and detailed protocols for its application in several cornerstone cross-coupling reactions.

Commercial Availability

Methyl 4,6-dibromopicolinate is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing details on purity, available quantities, and catalog numbers for ease of procurement.

| Supplier | CAS Number | Purity | Available Quantities | Catalog Number |

| Sigma-Aldrich | 1206248-47-6 | ≥95% | Custom | AMBH2D6F85C0 |

| Arctom | 1206248-47-6 | ≥95% | 250mg, 1g, 2.5g, 5g | CS-0146038 |

| Aladdin Scientific | 1206248-47-6 | ≥97% | 10g | M627340-10g |

| BLD Pharmatech | 1206248-47-6 | 95% | Inquire | BD249036 |

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4,6-dibromopicolinate is provided in the table below. This data is essential for reaction planning and safety considerations.

| Property | Value |

| Molecular Formula | C₇H₅Br₂NO₂ |

| Molecular Weight | 294.93 g/mol |

| Appearance | Solid |

| CAS Number | 1206248-47-6 |

| Synonyms | Methyl 4,6-dibromo-2-pyridinecarboxylate |

Synthetic Applications and Experimental Protocols

Methyl 4,6-dibromopicolinate is a valuable building block for the synthesis of highly substituted pyridine derivatives. The bromine atoms at the 4- and 6-positions can be selectively or sequentially functionalized through various cross-coupling reactions. This section provides detailed experimental protocols for three key transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Note: While specific literature detailing the use of Methyl 4,6-dibromopicolinate in these reactions is limited, the following protocols are based on established methodologies for structurally similar brominated pyridine derivatives and are expected to be highly applicable. Researchers should consider these as starting points for optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of Methyl 4,6-dibromopicolinate, it allows for the introduction of aryl or vinyl substituents at the bromine-bearing positions.

Experimental Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine Methyl 4,6-dibromopicolinate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent such as 1,4-dioxane or toluene and an aqueous solution (e.g., 4:1 ratio).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with Methyl 4,6-dibromopicolinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective Suzuki-Miyaura cross-coupling of Methyl 4,6-dibromopicolinate with various boronic acids. The protocols are designed to offer flexibility in achieving either mono- or di-arylation, with a focus on controlling regioselectivity. The methodologies are based on established principles for the coupling of di-halogenated, electron-deficient pyridine systems.

Introduction

Methyl 4,6-dibromopicolinate is a valuable building block in medicinal chemistry and materials science, offering two reactive sites for carbon-carbon bond formation. The Suzuki-Miyaura coupling is a powerful and versatile method for introducing aryl, heteroaryl, or vinyl substituents at these positions. However, controlling the selectivity of the reaction to achieve mono-arylation at either the C4 or C6 position, or to achieve di-arylation, requires careful selection of reaction conditions. The electron-withdrawing nature of the picolinate ester and the pyridine nitrogen significantly influences the reactivity of the C-Br bonds. These protocols provide starting points for achieving the desired coupling products.

Key Considerations for Selective Coupling